(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a sulfonyl group, as well as a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethylpiperazine with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions to form the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteases, where the boronic acid group interacts with the serine or threonine residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
(4-Ethylpiperazin-1-yl)sulfonylphenylboronic acid: Lacks the methoxy group, which may affect its reactivity and binding affinity.
(5-((4-Methylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)boronic acid: The hydroxy group can significantly change the compound’s solubility and reactivity.
Uniqueness
The presence of the ethyl group on the piperazine ring and the methoxy group on the phenyl ring makes (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid unique. These substituents can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)11-4-5-13(21-2)12(10-11)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORRYWJEHHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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